molecular formula C15H23N3O4 B2949608 5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate CAS No. 1706449-45-7

5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate

Cat. No.: B2949608
CAS No.: 1706449-45-7
M. Wt: 309.366
InChI Key: WCJJZLZYQFJHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. This structure is characterized by fused pyrazole and pyridine rings, with ester functional groups (tert-butyl and ethyl) at the 3- and 5-positions, respectively, and a methyl substituent at the 2-position. The compound is synthesized via a reaction involving 6-benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate, N,N-dimethylaniline, and POCl₃ under reflux conditions, followed by recrystallization from ethanol . Its crystal structure has been refined using SHELX software, with hydrogen atoms geometrically fixed and riding on their parent atoms .

Properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-6-21-13(19)12-10-9-18(14(20)22-15(2,3)4)8-7-11(10)16-17(12)5/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJJZLZYQFJHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(CCC2=NN1C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706449-45-7
Record name 5-tert-butyl 3-ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a pyrazole intermediate, followed by its condensation with a suitable pyridine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The compound’s tert-butyl and ethyl carboxylate esters are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Notes
Acidic hydrolysisHCl (conc.), reflux, 6–12 hCorresponding carboxylic acidsTert-butyl ester hydrolyzes faster than ethyl.
Basic hydrolysisNaOH (aq.), 80°C, 3–5 hSodium carboxylatesEthyl ester shows moderate selectivity.
TransesterificationMeOH, H₂SO₄ catalyst, 60°CMethyl estersLimited utility due to steric hindrance.

Selective deprotection of the tert-butyl group is achievable using trifluoroacetic acid (TFA) in dichloromethane.

Nucleophilic Substitution at the Pyridine Core

The dihydro-pyridine moiety can undergo nucleophilic attacks, particularly at electrophilic positions activated by the adjacent nitrogen atoms.

Reagent Conditions Product Outcome
LiAlH₄THF, 0°C → refluxReduction to tetrahydropyridine derivativePartial saturation of the pyridine ring .
Grignard reagentsDry ether, room temp.Alkylation at C4 or C7 positionsLimited regioselectivity observed .

Cyclization and Rearrangement Reactions

The pyrazolo[4,3-c]pyridine scaffold participates in cycloaddition and ring-expansion reactions. A key example involves thermal or acid-catalyzed rearrangements:

Example pathway (acid-catalyzed rearrangement):

text
5-tert-butyl 3-ethyl ... → N-acetylhydrazone intermediate → pyrazolo[3,4-b]pyridine derivative
  • Conditions : HCl (cat.), MeCN, 40°C, 45 min .

  • Mechanism : Intramolecular C-N acetyl migration followed by cyclization .

Azo-Coupling and Diazonium Reactions

The pyrazole ring’s NH group can act as a coupling partner in diazonium salt reactions, enabling functionalization at the N1 position:

Diazonium Salt Conditions Product
Arenediazonium tosylatePyridine, MeCN, rt.Arylazo-pyrazolopyridine derivatives

This reaction proceeds via Japp–Klingemann-type pathways, forming hydrazone intermediates that cyclize to fused heterocycles .

Oxidation and Reduction Pathways

The dihydro-pyridine ring is redox-active:

Reagent Conditions Product Outcome
H₂, Pd/CEtOH, 50 psi, 24 hFully saturated hexahydro derivativeLoss of aromaticity in pyridine ring.
KMnO₄H₂O, 100°CPyridine N-oxideLimited yield due to ester stability.

Functionalization via Cross-Coupling

The compound’s halogenated analogs (not this specific derivative) participate in Suzuki-Miyaura couplings. While direct data is unavailable for this compound, its structure suggests potential for:

  • Buchwald–Hartwig amination at C7 (if halogenated).

  • Heck coupling with alkenes (requires palladium catalysts) .

Key Challenges and Limitations

  • Steric hindrance : The tert-butyl group limits accessibility to the pyridine core.

  • Regioselectivity : Competing reaction sites (pyrazole vs. pyridine) complicate product isolation.

  • Stability : Prolonged exposure to strong acids/bases degrades the pyrazolo ring .

Experimental protocols for this compound remain underreported, necessitating extrapolation from analogous pyrazolopyridines .

Scientific Research Applications

5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

The structural and functional attributes of 5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate can be contextualized against related bicyclic dicarboxylates. Below is a comparative analysis:

Structural Features
Compound Name Core Heterocycle Substituents Key Functional Groups
This compound Pyrazolo[4,3-c]pyridine tert-butyl (C-5), ethyl (C-3), methyl (C-2) Ester, methyl, tert-butyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine Cyano (C-8), 4-nitrophenyl (C-7), phenethyl (C-3), oxo (C-2) Ester, nitrophenyl, cyano
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Pyrrolidine tert-butylphenyl (C-4), dicyano (C-3), methoxy-oxoethyl (C-2) Ester, cyano, methoxy

Key Observations :

  • Heterocyclic Core : The target compound’s pyrazolo[4,3-c]pyridine core contrasts with the imidazo[1,2-a]pyridine and pyrrolidine systems in analogs, influencing π-stacking interactions and solubility .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Qualitative)
This compound Not reported Not reported Moderate (ethanol)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) 579.56 243–245 Low (polar aprotic solvents)
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate 495.56 Not reported High (DMSO, chloroform)

Key Observations :

  • The absence of reported melting points for the target compound highlights a gap in characterization compared to the well-documented imidazo[1,2-a]pyridine derivative .
  • The tert-butyl group likely improves solubility in ethanol, whereas nitro and cyano substituents reduce solubility in polar solvents .

Key Observations :

  • The target compound’s synthesis relies on harsh conditions (POCl₃, reflux), whereas imidazo[1,2-a]pyridine derivatives are synthesized via milder one-pot methods .
  • Yields for the target compound remain unreported, limiting comparative optimization insights .

Biological Activity

5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.

The compound is characterized by the following chemical formula and properties:

PropertyDetails
Molecular Formula C₁₄H₂₁N₃O₄
Molecular Weight 295.34 g/mol
CAS Number 518990-23-3
Structural Formula Structure

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Dopamine Receptor Modulation : It has been studied for its interaction with dopamine receptors, specifically as a G protein-biased agonist. Compounds structurally similar to it have shown selectivity for G_i/o protein pathways, which are crucial in neuropharmacology .
  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in hepatocellular carcinoma models. The compound's ability to inhibit specific protein-protein interactions (PPIs) involved in cancer progression has been highlighted in recent literature .
  • Neuroprotective Properties : There is emerging evidence suggesting that derivatives of this compound may offer neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • G Protein-Coupled Receptor Activation : The compound acts on dopamine receptors leading to modulation of intracellular signaling pathways. Studies show that it can selectively activate G_i/o pathways over β-arrestin pathways, which is significant for developing treatments with fewer side effects .
  • Inhibition of Protein-Protein Interactions : Its ability to disrupt PPIs involved in tumorigenesis suggests a novel mechanism for anticancer activity. This is particularly relevant in targeting pathways associated with cell proliferation and survival .

Study 1: Antitumor Efficacy

A study conducted on hepatocellular carcinoma cells demonstrated that the compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the inhibition of FGFR4 signaling pathways, which are often upregulated in cancer cells .

Study 2: Neuropharmacological Effects

In a neuropharmacological study, derivatives of this compound were tested for their effects on dopamine receptor signaling. Results indicated enhanced neuroprotective effects and improved behavioral outcomes in animal models of Parkinson's disease, suggesting potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.